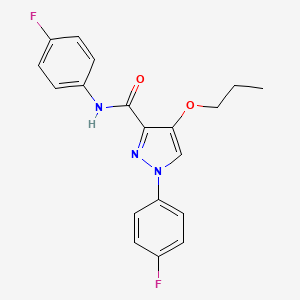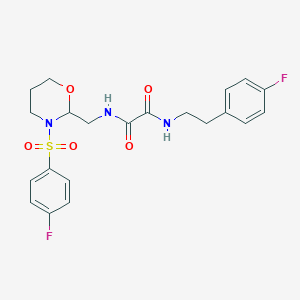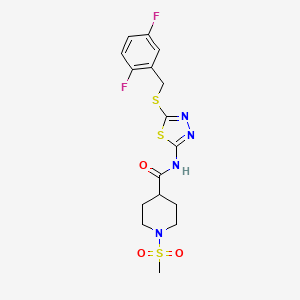
N,1-bis(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,1-bis(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide, also known as BPPC, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. BPPC is a pyrazole derivative that exhibits high affinity and selectivity towards the cannabinoid CB1 receptor, which is a key target for the treatment of various disorders, including pain, anxiety, and obesity.
Aplicaciones Científicas De Investigación
Synthetic Methods and Structural Analysis A study focused on the synthesis and characterization of pyrazoline derivatives, revealing intricate details about their crystal structures, intermolecular interactions, and the role of hydrogen bonds in stabilizing crystal packing. These insights are crucial for understanding the chemical properties and potential applications of such compounds in scientific research (Jasinski, Golen, Samshuddin, Narayana, & Yathirajan, 2012).
Polymeric Materials Research into diphenylfluorene-based aromatic polyamides has shown that these materials exhibit remarkable solubility, high glass transition temperatures, and thermal stability, making them suitable for creating flexible and tough films. This has implications for their use in high-performance materials and coatings (Hsiao, Yang, & Lin, 1999).
Antimicrobial Activity A series of 3-substituted-N-aryl-6,7-dimethoxy-3a,4-dihydro-3H-indeno[1,2-c]pyrazole-2-carboxamide analogues, including a compound closely related to the queried chemical, demonstrated moderate to high inhibitory activities against Mycobacterium tuberculosis, highlighting the potential of such compounds in developing new antitubercular agents (Ahsan et al., 2011).
Electrochromic and Electrofluorescent Materials Electroactive polyamides incorporating bis(diphenylamino)-fluorene units were found to exhibit dual-switching electrochromic and electrofluorescent properties, offering applications in smart windows, displays, and other electronic devices due to their reversible multicolor electrochromic characteristics and high fluorescence quantum yield (Sun et al., 2016).
Fluorinated Pyrazoles in Medicinal Chemistry The development of 3-amino-4-fluoropyrazoles as functional building blocks in medicinal chemistry showcases the versatility of fluorinated pyrazoles in synthesizing compounds with potential therapeutic applications. The methodology enables further functionalization, expanding the toolkit for drug discovery and design (Surmont et al., 2011).
Anticancer Research Certain bis(3-aryl-4,5-dihydro-1H-pyrazole-1-carboxamide) analogues have been explored for their potential anticancer activities, demonstrating the broad applicability of pyrazole derivatives in the search for new therapeutic agents against various cancer cell lines (Ahsan, Kumawat, Kumawat, Sharma, Bakht, Hassan, Hussain, Saraswat, & Khalilullah, 2018).
Propiedades
IUPAC Name |
N,1-bis(4-fluorophenyl)-4-propoxypyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F2N3O2/c1-2-11-26-17-12-24(16-9-5-14(21)6-10-16)23-18(17)19(25)22-15-7-3-13(20)4-8-15/h3-10,12H,2,11H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHZTYLPJBZRTAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CN(N=C1C(=O)NC2=CC=C(C=C2)F)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,1-bis(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Chloro-5-(4-ethylpiperazin-1-yl)-3-(3-fluorophenyl)[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2470443.png)

![[2-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(6-piperidin-1-ylpyridazin-3-yl)methanone](/img/structure/B2470445.png)


![1-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)-4,4-difluorocyclohexane-1-carboxylic acid](/img/structure/B2470451.png)

![N-(3-acetylphenyl)-2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2470454.png)




![N-[3-[4-(2-Fluorobenzoyl)-1,4-diazepan-1-yl]-3-oxopropyl]prop-2-enamide](/img/structure/B2470465.png)
